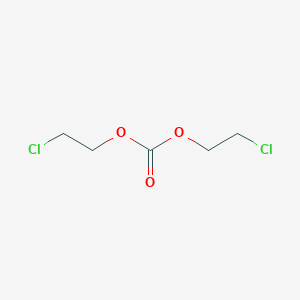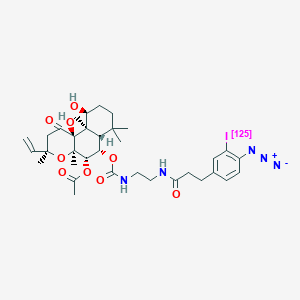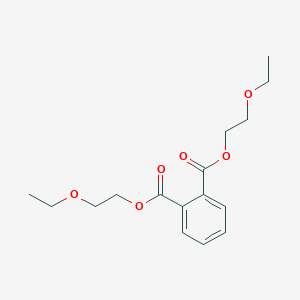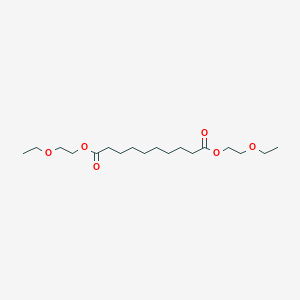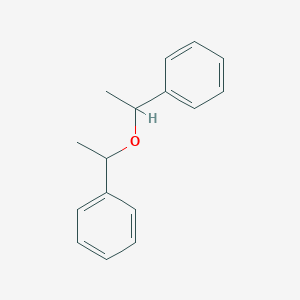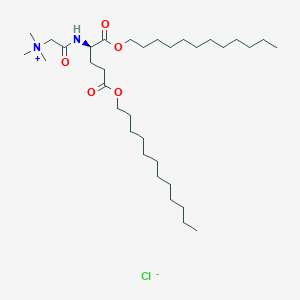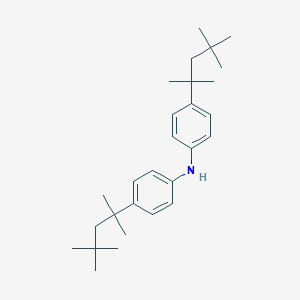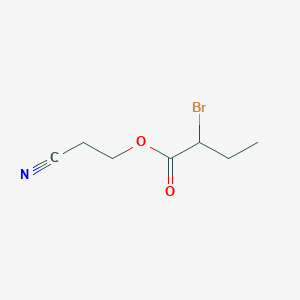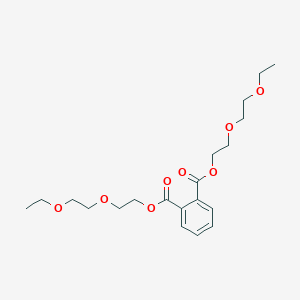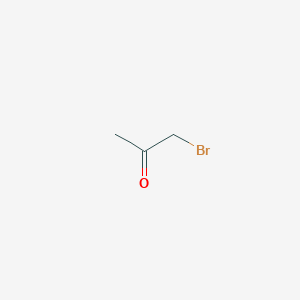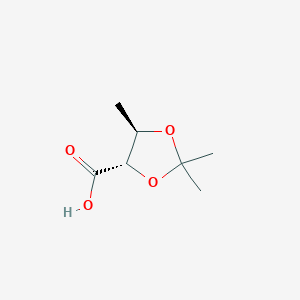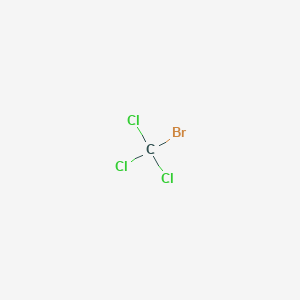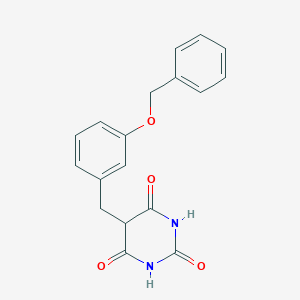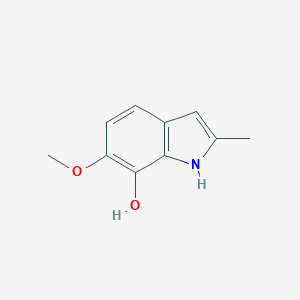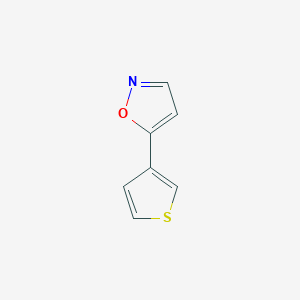
5-(3-Thienyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Thienyl)isoxazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the reaction of 3-thiophenecarboxylic acid and hydroxylamine hydrochloride in the presence of a base. The resulting product possesses unique biochemical and physiological properties that make it suitable for use in different research areas.
Mécanisme D'action
The exact mechanism of action of 5-(3-Thienyl)isoxazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
5-(3-Thienyl)isoxazole has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, it has been shown to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, 5-(3-Thienyl)isoxazole has been found to inhibit the growth of cancer cells and viruses, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-Thienyl)isoxazole in lab experiments is its high yield of synthesis and purity. Additionally, the compound possesses unique biochemical and physiological properties that make it suitable for use in various research areas. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 5-(3-Thienyl)isoxazole. One area of interest is the development of novel drugs based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, there is a need for further studies to elucidate the exact mechanism of action of 5-(3-Thienyl)isoxazole and its potential applications in other fields, such as food and cosmetics. Furthermore, the use of this compound as a fluorescent probe for the detection of metal ions in biological samples holds promise for future research.
Méthodes De Synthèse
The synthesis of 5-(3-Thienyl)isoxazole involves a simple reaction between 3-thiophenecarboxylic acid and hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically high, and the product can be obtained in pure form by recrystallization.
Applications De Recherche Scientifique
5-(3-Thienyl)isoxazole has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Additionally, it has been shown to exhibit potent antioxidant activity, which makes it useful in the food and cosmetic industries. Furthermore, 5-(3-Thienyl)isoxazole has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Numéro CAS |
138716-30-0 |
|---|---|
Nom du produit |
5-(3-Thienyl)isoxazole |
Formule moléculaire |
C7H5NOS |
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
5-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H |
Clé InChI |
PXKGAEGLWIPBFD-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=CC=NO2 |
SMILES canonique |
C1=CSC=C1C2=CC=NO2 |
Synonymes |
Isoxazole, 5-(3-thienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



